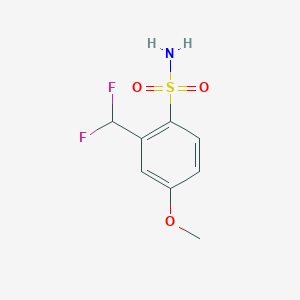

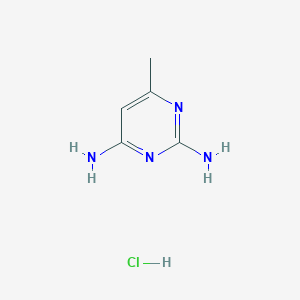

![molecular formula C20H19N3O4S2 B3006924 N-methyl-2-(5-nitrobenzo[b]thiophene-2-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 893126-68-6](/img/structure/B3006924.png)

N-methyl-2-(5-nitrobenzo[b]thiophene-2-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-methyl-2-(5-nitrobenzo[b]thiophene-2-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide" is a complex organic molecule that likely exhibits a range of biological activities due to its structural features. It contains multiple functional groups, including a nitro group, an amide linkage, and a thiophene ring, which are common in pharmacologically active compounds. The presence of these groups suggests potential for interactions with biological targets.

Synthesis Analysis

The synthesis of related benzo[b]thiophene derivatives has been explored in various studies. For instance, the nitration of 3-bromo-2-methylbenzo[b]thiophen has been shown to yield different nitrobenzo[b]thiophen derivatives, which are key intermediates for further chemical transformations . Additionally, an efficient synthesis route for 2-methyl-5-nitrobenzo[b]thiophene has been developed, indicating the potential for constructing a variety of organic assemblies using this building block . These methods could be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of benzo[b]thiophene derivatives can be quite complex, with the potential for various conformations and supramolecular aggregations. For example, closely related benzamides with a benzo[b]thiophene moiety have been found to exhibit different modes of supramolecular aggregation and molecular conformations, despite having similar molecular structures . This suggests that the compound of interest may also display a range of conformations and intermolecular interactions, which could influence its chemical reactivity and biological activity.

Chemical Reactions Analysis

The reactivity of benzo[b]thiophene derivatives can be influenced by the presence of substituents on the thiophene ring. For instance, the nitration reactions of benzo[b]thiophene derivatives can lead to a variety of products, depending on the starting materials and reaction conditions . The presence of a nitro group in the compound of interest suggests that it could undergo further chemical reactions, such as reduction or coupling reactions, which are common for nitroaromatic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[b]thiophene derivatives can vary widely. For example, the introduction of different substituents can affect the solubility, melting point, and stability of these compounds . The compound , with its multiple rings and functional groups, is likely to have unique physical and chemical properties that could be relevant for its potential applications. The presence of amide linkages and a nitro group could also influence its hydrogen bonding capability and electronic properties, which are important factors in drug-receptor interactions.

Aplicaciones Científicas De Investigación

Allosteric Enhancement of Adenosine A1 Receptor

Compounds similar to N-methyl-2-(5-nitrobenzo[b]thiophene-2-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide have been studied for their potential as allosteric enhancers of the adenosine A1 receptor. These compounds, derived from 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene and related structures, have shown promise in enhancing the efficacy of the A1 adenosine receptor (Nikolakopoulos et al., 2006).

Applications in Organic Synthesis and Reaction Studies

Research into the reactions of thiophene derivatives, including those structurally related to this compound, has been a subject of interest. Studies have focused on understanding the reaction dynamics and product formation under various conditions, contributing to broader knowledge in organic synthesis and chemical reactivity (Fabrichnyi et al., 1976).

Medicinal Chemistry and Pharmacological Activities

Several studies have synthesized and evaluated thiophene derivatives for their potential medicinal applications. These include investigating their antiarrhythmic, serotonin antagonist, and antianxiety activities, which are significant for developing new therapeutic agents (Amr et al., 2010).

Synthesis and Structural Analysis

The synthesis and crystallographic analysis of compounds similar to this compound have been studied. This research contributes to the understanding of molecular structures and can guide the development of new compounds with specific desired properties (De Lima et al., 2010).

Antibacterial and Antifungal Activities

Some derivatives of thiophene, structurally related to this compound, have been synthesized and evaluated for their antibacterial and antifungal activities. These studies are crucial in the search for new, effective antimicrobial agents (Altundas et al., 2010).

Mecanismo De Acción

The mechanism of action of thiophene derivatives can vary greatly depending on their structure and the biological target they interact with. For example, some thiophene derivatives are known to exhibit pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Safety and Hazards

Safety and hazards associated with thiophene derivatives can vary greatly depending on their structure. For example, Methyl 5-nitrobenzo[b]thiophene-2-carboxylate has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Direcciones Futuras

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future directions in this field could involve the synthesis and study of new thiophene derivatives with potential biological activities.

Propiedades

IUPAC Name |

N-methyl-2-[(5-nitro-1-benzothiophene-2-carbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O4S2/c1-21-19(25)17-13-5-3-2-4-6-15(13)29-20(17)22-18(24)16-10-11-9-12(23(26)27)7-8-14(11)28-16/h7-10H,2-6H2,1H3,(H,21,25)(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUHDVLVLNVBZPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

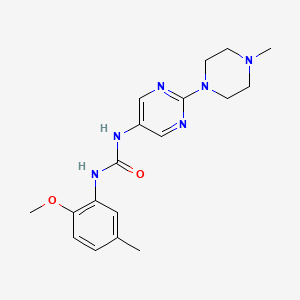

![5-[(3-Methoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B3006843.png)

![5-[(2,4-dichlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B3006845.png)

![3-((7-methyl-2-oxo-2H-chromen-4-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B3006846.png)

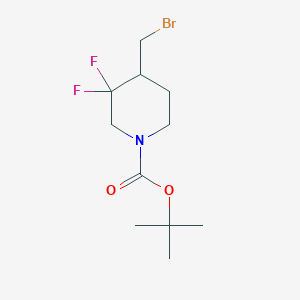

![3-(4-Fluoro-3-methylphenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide](/img/structure/B3006848.png)

![N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-2-naphthamide](/img/structure/B3006851.png)

![Methyl 6-benzyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B3006856.png)

![4-(((5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl)thio)methyl)-3,5-dimethylisoxazole](/img/structure/B3006858.png)

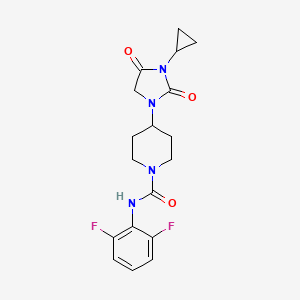

![N-[3-(5-Cyclopropylpyrazol-1-yl)propyl]prop-2-enamide](/img/structure/B3006861.png)

![6-(2,5-Dimethoxyphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3006863.png)